2-(Difluoromethoxy)naphthalene-7-acetonitrile
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Overview
Description
2-(Difluoromethoxy)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F2NO. This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-7-acetonitrile typically involves the reaction of 2-(difluoromethoxy)naphthalene with acetonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)naphthalene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups .
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-7-acetonitrile is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)naphthalene: Lacks the acetonitrile group but shares the difluoromethoxy-naphthalene core.
Naphthalene-7-acetonitrile: Lacks the difluoromethoxy group but contains the naphthalene-acetonitrile structure.
Uniqueness: 2-(Difluoromethoxy)naphthalene-7-acetonitrile is unique due to the presence of both the difluoromethoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9F2NO |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[7-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2 |
InChI Key |
LCVQOABFUMLSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CC#N |
Origin of Product |
United States |
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